molecular formula C18H17N3O2S B7022212 N-(1-benzyl-2-oxopyridin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(1-benzyl-2-oxopyridin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B7022212
M. Wt: 339.4 g/mol
InChI Key: GZJUTKDAVLLTKY-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxopyridin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of pyridine, thiazole, and carboxamide functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(1-benzyl-2-oxopyridin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-16(24-13(2)19-12)17(22)20-15-9-6-10-21(18(15)23)11-14-7-4-3-5-8-14/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJUTKDAVLLTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxopyridin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of 1-benzyl-2-oxopyridin-3-yl intermediate. This can be achieved through the reaction of benzylamine with a suitable pyridine derivative under controlled conditions.

    Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be done by reacting the pyridine intermediate with a thioamide derivative in the presence of a dehydrating agent.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the thiazole intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxopyridin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and thiazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzyl-2-oxopyridin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: The compound serves as a probe for studying biochemical processes and interactions.

    Industrial Applications: It may be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxopyridin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-2-oxopyridin-3-yl)acetamide
  • N-(1-benzyl-2-oxopyridin-3-yl)thiourea
  • N-(1-benzyl-2-oxopyridin-3-yl)-2-methyl-1,3-thiazole-5-carboxamide

Uniqueness

N-(1-benzyl-2-oxopyridin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to the presence of both pyridine and thiazole rings, which confer distinct chemical and biological properties

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